3-(2,6-dichlorophenyl)-N-(3-methoxypropyl)-5-methyl-1,2-oxazole-4-carboxamide
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Overview
Description
3-(2,6-dichlorophenyl)-N-(3-methoxypropyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound It is characterized by the presence of a dichlorophenyl group, a methoxypropyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dichlorophenyl)-N-(3-methoxypropyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dichlorophenyl group: This step often involves a substitution reaction where a suitable dichlorophenyl precursor is reacted with the oxazole intermediate.
Attachment of the methoxypropyl group: This can be done through nucleophilic substitution or other suitable reactions to introduce the methoxypropyl moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-dichlorophenyl)-N-(3-methoxypropyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The dichlorophenyl and methoxypropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.
Scientific Research Applications
3-(2,6-dichlorophenyl)-N-(3-methoxypropyl)-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Materials Science: The compound is explored for its potential use in the development of new materials with specific properties.
Biological Research: It is used as a tool compound to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 3-(2,6-dichlorophenyl)-N-(3-methoxypropyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(2,6-dichlorophenyl)-N-(3-methoxypropyl)-5-methyl-1,2-oxazole-4-carboxamide: shares structural similarities with other oxazole derivatives, such as:
Uniqueness
The presence of the methoxypropyl group in This compound distinguishes it from other similar compounds
Properties
Molecular Formula |
C15H16Cl2N2O3 |
---|---|
Molecular Weight |
343.2 g/mol |
IUPAC Name |
3-(2,6-dichlorophenyl)-N-(3-methoxypropyl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C15H16Cl2N2O3/c1-9-12(15(20)18-7-4-8-21-2)14(19-22-9)13-10(16)5-3-6-11(13)17/h3,5-6H,4,7-8H2,1-2H3,(H,18,20) |
InChI Key |
QROIGUHLVJRXHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NCCCOC |
Origin of Product |
United States |
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